molecular formula C24H28N4OS B2811127 1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea CAS No. 863018-08-0

1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea

Cat. No. B2811127
CAS RN: 863018-08-0
M. Wt: 420.58
InChI Key: KIHKEBIYSKTKBZ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as TAK-659, and it is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Urea Biosensors

Urea, or carbamide, plays a crucial role in nitrogen metabolism, with its concentration being a marker for various diseases. Recent advances in biosensors for detecting and quantifying urea have utilized nanoparticles, conducting polymers, and carbon materials to enhance enzyme immobilization and sensitivity. These developments have implications not only for healthcare but also for environmental monitoring and food preservation, indicating the breadth of urea's relevance in scientific research (Botewad et al., 2021).

Thiophene Analogues

Thiophene analogues have been synthesized and evaluated for their potential carcinogenicity, with studies suggesting these compounds' chemical and biological behavior might influence their in vivo impact. This line of research is vital for understanding the environmental and health implications of thiophene-based compounds, including those related to urea derivatives (Ashby et al., 1978).

Urea Fertilizer Research

Urea fertilizers are widely used in agriculture, but their efficiency can be compromised by volatilization and phytotoxicity. Research has shown that adding urease inhibitors can mitigate these effects, enhancing urea's utility as a nitrogen source. This has significant implications for agricultural practices and environmental sustainability (Bremner, 1995).

Urease Inhibitors in Medical Applications

Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The development of new inhibitors could lead to treatments for these infections, demonstrating the relevance of urea derivatives in addressing health challenges (Kosikowska & Berlicki, 2011).

Phenylpiperazine Derivatives

Phenylpiperazine derivatives, a category related to the compound , have shown promise in CNS disorder treatments and beyond. These derivatives exemplify the “druglikeness” of the scaffold, suggesting a broader application range for phenylpiperazine-based compounds in medicinal chemistry (Maia et al., 2012).

properties

IUPAC Name

1-phenyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h2-13,18-19,23H,14-17H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHKEBIYSKTKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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